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Compound of Interest

Compound Name: Paromamine trihydrochloride

CAS No.: 18685-97-7

Cat. No.: B580988 Get Quote

This guide provides an in-depth exploration of the chemical properties, structure, and

mechanism of action of Paromamine trihydrochloride, a key aminoglycoside antibiotic.

Designed for researchers, scientists, and professionals in drug development, this document

offers a comprehensive technical overview, including detailed experimental protocols, to

facilitate further investigation and application of this compound.

Introduction: The Significance of Paromamine
Paromamine is a core structural component of the neomycin and paromomycin families of

aminoglycoside antibiotics.[1] As a 4,5-disubstituted 2-deoxystreptamine (2-DOS)

aminoglycoside, it represents a fundamental scaffold for understanding the structure-activity

relationships of this important class of antibacterial agents.[2] The trihydrochloride salt form of

paromamine enhances its aqueous solubility, making it suitable for various in vitro and in vivo

experimental applications.[3] A thorough understanding of its chemical and biological properties

is crucial for the development of novel antibiotics that can overcome the growing challenge of

antimicrobial resistance.

Physicochemical Properties
The physicochemical properties of Paromamine trihydrochloride are essential for its

handling, formulation, and application in research settings.
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Property Value Source(s)

CAS Number 18685-97-7 [3]

Molecular Formula C₁₂H₂₅N₃O₇·3HCl [3]

Molecular Weight 432.72 g/mol [3]

Appearance
White to off-white crystalline

powder
[4]

Solubility Soluble in water [3][4]

Melting Point >250 °C (decomposes) [5]

Note: Specific quantitative solubility data and pKa values for Paromamine trihydrochloride
are not readily available in the searched literature. The trihydrochloride form suggests

protonation of the three amino groups, leading to high water solubility.

Molecular Structure and Stereochemistry
Paromamine is an aminoglycoside composed of a 2-deoxystreptamine ring linked to a 2,6-

diamino-2,6-dideoxy-α-D-glucopyranosyl unit.[3] The precise stereochemistry of the molecule is

critical for its biological activity. The IUPAC name for paromamine is (1R,2R,3S,4R,6S)-4,6-

diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxy-α-D-glucopyranoside.[2]
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Caption: 2D structure of Paromamine highlighting its constituent rings.

Spectroscopic Characterization
While a complete set of spectra for Paromamine trihydrochloride is not readily available in

the public domain, data from derivatives provide valuable insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of paromamine derivatives in D₂O typically shows a

characteristic anomeric proton signal around δ 5.5-5.8 ppm as a doublet, confirming the α-

glycosidic linkage.[6] The remaining sugar and deoxystreptamine protons appear as a

complex multiplet in the region of δ 3.2-4.3 ppm.[6]
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¹³C NMR: The carbon NMR spectrum of paromamine derivatives in D₂O displays the

anomeric carbon signal around δ 97-98 ppm.[6] Other carbon signals of the sugar and

deoxystreptamine rings resonate in the range of δ 28-84 ppm.[6]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable

technique for the analysis of paromamine. The protonated molecule [M+H]⁺ would be

expected, and fragmentation patterns would involve glycosidic bond cleavage.

Infrared (IR) Spectroscopy: The IR spectrum of Paromamine trihydrochloride is expected

to show broad absorption bands corresponding to O-H and N-H stretching vibrations in the

region of 3200-3600 cm⁻¹. C-H stretching vibrations would appear around 2800-3000 cm⁻¹,

and C-O stretching bands in the 1000-1200 cm⁻¹ region. The presence of the hydrochloride

salt would also be evident.

Mechanism of Action: Targeting the Bacterial
Ribosome
Paromamine, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein

synthesis in bacteria.[3] Its primary target is the bacterial ribosome, specifically the 30S

ribosomal subunit.[3]

Binding to the Ribosomal A-Site
The binding site of paromamine is located in the aminoacyl-tRNA (A-site) of the 16S ribosomal

RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[7][8] Paromamine binds to

the major groove of the A-site RNA, in a pocket formed by non-canonical base pairs and a

bulged nucleotide.[9][10]
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Caption: Mechanism of action of Paromamine on the bacterial ribosome.

Induction of Conformational Changes and Disruption of
Protein Synthesis
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The binding of paromamine to the A-site induces a significant conformational change in the

16S rRNA.[7] Specifically, it causes two universally conserved adenine residues, A1492 and

A1493, to flip out from their stacked positions.[6][7] This conformational state mimics the

structure of the A-site when a correct codon-anticodon pairing has occurred, thereby stabilizing

the binding of near-cognate aminoacyl-tRNAs. This leads to two primary consequences:

mRNA Misreading: The ribosome incorporates incorrect amino acids into the growing

polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[6][8]

Inhibition of Translocation: The movement of the ribosome along the mRNA is hindered,

further disrupting protein synthesis.[7][8]

The accumulation of aberrant proteins ultimately leads to bacterial cell death.

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism in vitro. The broth microdilution

method is a standard and widely used technique for determining the MIC of antibiotics,

including Paromamine trihydrochloride.

Principle
A standardized suspension of the test bacterium is inoculated into a series of wells containing

serial dilutions of Paromamine trihydrochloride in a cation-adjusted Mueller-Hinton Broth

(CAMHB). Following incubation, the wells are visually inspected for bacterial growth, and the

MIC is determined as the lowest concentration of the antibiotic that inhibits growth.

Materials
Paromamine trihydrochloride

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates
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Test bacterial strain (e.g., Escherichia coli ATCC 25922 as a quality control strain)

Sterile saline (0.85% NaCl)

Spectrophotometer

Sterile tubes and pipettes

Step-by-Step Methodology
Preparation of Paromamine Trihydrochloride Stock Solution:

Accurately weigh a sufficient amount of Paromamine trihydrochloride powder.

Dissolve in sterile deionized water or an appropriate solvent to prepare a stock solution of

a known high concentration (e.g., 1024 µg/mL).

Sterilize the stock solution by filtration through a 0.22 µm filter.

Preparation of Bacterial Inoculum:

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test

organism.

Inoculate the colonies into a tube containing 5 mL of a suitable broth (e.g., Tryptic Soy

Broth).

Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard

(approximately 1-2 x 10⁸ CFU/mL).

Alternatively, use a spectrophotometer to adjust the culture to an optical density (OD) that

corresponds to the desired cell density.

Dilute the adjusted bacterial suspension in sterile saline to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Serial Dilution in Microtiter Plate:

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
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Add 200 µL of the Paromamine trihydrochloride working solution (e.g., at twice the

highest desired final concentration) to well 1.

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well,

and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL

from well 10.

Well 11 will serve as the growth control (no antibiotic).

Well 12 will serve as the sterility control (no bacteria).

Inoculation:

Add 10 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not

inoculate well 12.

The final volume in each well will be approximately 110 µL.

Incubation:

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

Reading and Interpretation of Results:

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration

of Paromamine trihydrochloride at which there is no visible growth (clear well).

The growth control well (well 11) should show distinct turbidity.

The sterility control well (well 12) should remain clear.
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Caption: Workflow for MIC determination by broth microdilution.

Quality Control
It is imperative to include a quality control (QC) strain with a known MIC range for Paromamine
trihydrochloride in each batch of tests to ensure the accuracy and reproducibility of the

results. Escherichia coli ATCC 25922 is a commonly used QC strain for antimicrobial
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susceptibility testing.[11][12] The obtained MIC for the QC strain should fall within the

established acceptable range.

Conclusion
Paromamine trihydrochloride is a valuable tool for researchers studying aminoglycoside

antibiotics and bacterial protein synthesis. Its well-defined chemical structure and mechanism

of action provide a solid foundation for further investigations into structure-activity relationships,

resistance mechanisms, and the development of novel antibacterial agents. The detailed

protocols and information provided in this guide are intended to support and facilitate these

research endeavors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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